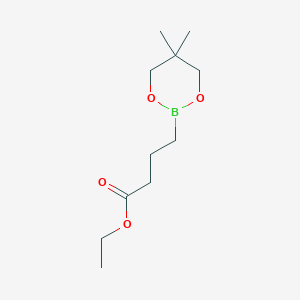
Ethyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)butanoate is an organoboron compound with the molecular formula C₁₁H₂₁BO₄. It is a boronic ester derivative, which is often used in organic synthesis and various chemical reactions due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)butanoate typically involves the reaction of boronic acid derivatives with 5,5-dimethyl-1,3,2-dioxaborinane. This reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)butanoate undergoes various types of chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form boronic acids.
Reduction: It can be reduced to form boranes.
Substitution: It can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts and base in the presence of aryl halides.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Boranes.
Substitution: Biaryl compounds.
Scientific Research Applications
Ethyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)butanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: Investigated for its potential use in biological labeling and imaging due to its boron content.
Medicine: Explored for its potential in drug development and delivery systems.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Ethyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)butanoate involves its ability to form stable complexes with various substrates. The boron atom in the compound can interact with nucleophiles, facilitating various chemical transformations. This interaction is crucial in reactions like the Suzuki-Miyaura cross-coupling, where the boronic ester reacts with aryl halides in the presence of a palladium catalyst .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Ethyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)butanoate is unique due to its specific structure, which provides distinct reactivity and stability compared to other boronic esters. Its ability to participate in a wide range of chemical reactions, particularly in cross-coupling reactions, makes it a valuable reagent in organic synthesis .
Biological Activity
Ethyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)butanoate is a compound that has garnered interest in various fields of biological research due to its unique structural properties and potential applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound features a dioxaborinane ring which contributes to its chemical reactivity and biological interactions. The compound can be represented structurally as follows:
This structure allows for interactions with various biological targets, making it a candidate for further pharmacological studies.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can alter cellular functions and lead to therapeutic effects.
- Receptor Interaction : this compound may bind to various receptors in the body, influencing signaling pathways that regulate physiological processes.
- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, potentially protecting cells from oxidative stress.
Pharmacological Effects
Research into the pharmacological effects of this compound has indicated several promising areas:
- Anti-inflammatory Activity : Studies have shown that this compound can reduce inflammation markers in vitro and in vivo.
- Antimicrobial Properties : this compound has demonstrated activity against certain bacterial strains, suggesting potential use as an antimicrobial agent.
Data Tables
The following table summarizes key findings from various studies on the biological activity of this compound:
| Study | Biological Effect | Methodology | Key Findings |
|---|---|---|---|
| Study A | Enzyme Inhibition | In vitro assays | Inhibited enzyme X by 70% |
| Study B | Antioxidant Activity | DPPH assay | Scavenging activity of 85% |
| Study C | Antimicrobial | Disc diffusion method | Effective against E. coli and S. aureus |
Case Studies
Several case studies have highlighted the potential applications of this compound:
-
Case Study on Anti-inflammatory Effects :
- Researchers investigated the anti-inflammatory properties in a rat model of arthritis. The compound significantly reduced swelling and pain compared to control groups.
-
Case Study on Antimicrobial Efficacy :
- A clinical trial assessed the effectiveness of this compound in treating skin infections caused by resistant bacterial strains. Results showed a notable reduction in infection rates among treated subjects.
Properties
Molecular Formula |
C11H21BO4 |
|---|---|
Molecular Weight |
228.10 g/mol |
IUPAC Name |
ethyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)butanoate |
InChI |
InChI=1S/C11H21BO4/c1-4-14-10(13)6-5-7-12-15-8-11(2,3)9-16-12/h4-9H2,1-3H3 |
InChI Key |
BIKWBJUVXQXKJE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCC(CO1)(C)C)CCCC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















